

## In vitro cytotoxicity assay protocol for SGD-1910 ADCs

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Compound of Interest		
Compound Name:	SGD-1910	
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## **Application Notes and Protocols**

Topic: In Vitro Cytotoxicity Assay Protocol for ADCs Utilizing the SGD-1910 Drug-Linker

Audience: Researchers, scientists, and drug development professionals.

#### Introduction

Antibody-Drug Conjugates (ADCs) are a class of targeted therapeutics that leverage the specificity of a monoclonal antibody to deliver a potent cytotoxic payload to antigen-expressing tumor cells. A critical component of any ADC is the drug-linker, which consists of the cytotoxic agent and a linker that attaches it to the antibody. **SGD-1910** is a drug-linker that combines a highly potent pyrrolobenzodiazepine (PBD) dimer as the cytotoxic payload with a cleavable MC-Val-Ala linker.[1][2][3] PBD dimers exert their cytotoxic effect by crosslinking DNA in the minor groove, which leads to the inhibition of DNA replication and transcription, ultimately resulting in cell death.[4][5]

The evaluation of the in vitro cytotoxicity of an ADC is a crucial step in its preclinical development.[6][7] This application note provides a detailed protocol for assessing the in vitro cytotoxicity of a hypothetical ADC constructed with the **SGD-1910** drug-linker, hereafter referred to as "**SGD-1910** ADC." For the purpose of this protocol, we will consider an ADC targeting the HER2 receptor (e.g., Trastuzumab-**SGD-1910**) and will use HER2-positive and HER2-negative cell lines to demonstrate the antigen-specific cytotoxicity. The protocol is based on the widely used MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

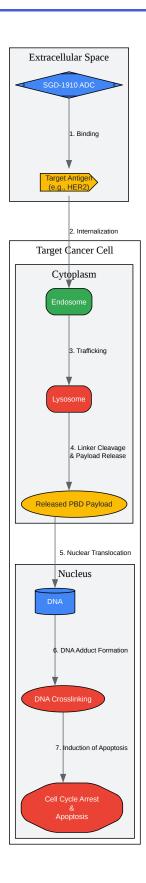


colorimetric assay, which measures cell viability by assessing the metabolic activity of mitochondrial dehydrogenases.[8][9]

## Mechanism of Action of SGD-1910 ADCs

The mechanism of action for an ADC utilizing the **SGD-1910** drug-linker begins with the binding of the antibody component to its specific antigen on the surface of a cancer cell. Following binding, the ADC-antigen complex is internalized, typically via endocytosis. Once inside the cell, the complex is trafficked to the lysosome, where the MC-Val-Ala linker is cleaved by lysosomal proteases, releasing the PBD dimer payload. The released PBD dimer then translocates to the nucleus and binds to the minor groove of DNA, forming covalent crosslinks that induce cell cycle arrest and apoptosis.





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Figure 1. Signaling pathway of SGD-1910 ADC.



# Experimental Protocol: In Vitro Cytotoxicity MTT Assay

This protocol details the steps for determining the half-maximal inhibitory concentration (IC50) of an **SGD-1910** ADC on adherent cancer cell lines.

Materials and Reagents

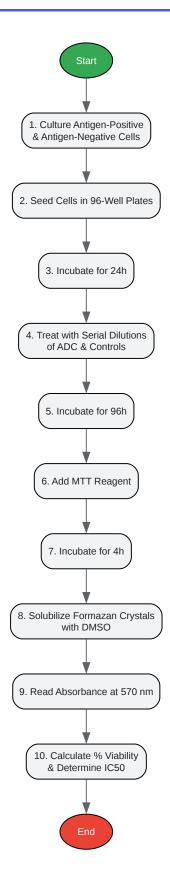
- · Cell Lines:
  - HER2-positive cell line (e.g., SK-BR-3 or BT-474)
  - HER2-negative cell line (e.g., MCF-7 or MDA-MB-231)
- Culture Medium: Appropriate complete growth medium (e.g., RPMI-1640 or DMEM)
  supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[8]
- Test Articles:
  - SGD-1910 ADC (e.g., Trastuzumab-SGD-1910)
  - Unconjugated antibody (e.g., Trastuzumab)
  - Free SGD-1910 drug-linker
- · Reagents:
  - MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[9]
  - Dimethyl sulfoxide (DMSO)
  - Phosphate-buffered saline (PBS)
  - Trypsin-EDTA (0.25%)
- Equipment:



- o 96-well flat-bottom cell culture plates
- Humidified incubator (37°C, 5% CO2)
- Microplate reader capable of measuring absorbance at 570 nm[9]
- Biosafety cabinet
- Multichannel pipette

## **Experimental Workflow**





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Figure 2. Experimental workflow for the in vitro cytotoxicity assay.



#### Step-by-Step Procedure

#### Cell Seeding:

- Harvest logarithmically growing cells using Trypsin-EDTA and perform a cell count.
- Dilute the cells in a complete culture medium to a final concentration that will result in 5,000-10,000 cells per well.
- $\circ$  Seed 100 µL of the cell suspension into each well of a 96-well plate.
- Include wells with medium only to serve as a blank control.
- Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.[10]

#### ADC Treatment:

- Prepare serial dilutions of the SGD-1910 ADC, unconjugated antibody, and free SGD-1910 drug-linker in a complete culture medium. A typical concentration range to test for a PBDbased ADC would be from 0.01 pM to 100 nM.
- $\circ$  Carefully remove the medium from the wells and add 100  $\mu$ L of the diluted test articles to the respective wells.
- Include wells with untreated cells (medium only) as a negative control.
- Incubate the plate for 96 hours at 37°C in a 5% CO2 humidified incubator.
- MTT Assay and Absorbance Measurement:
  - $\circ~$  After the 96-hour incubation, add 20  $\mu L$  of 5 mg/mL MTT solution to each well.[8]
  - Incubate the plate for an additional 2-4 hours at 37°C.
  - Carefully aspirate the medium containing MTT without disturbing the formazan crystals.
  - Add 150 μL of DMSO to each well to dissolve the formazan crystals.



- Gently shake the plate for 10-15 minutes to ensure complete dissolution.
- Measure the absorbance at 570 nm using a microplate reader.[9]

#### Data Analysis

- Calculate Percent Viability:
  - Subtract the average absorbance of the blank wells from all other absorbance readings.
  - Calculate the percent viability for each concentration using the following formula:
    - % Viability = (Absorbance of Treated Wells / Absorbance of Untreated Control Wells) x
      100
- Determine IC50:
  - Plot the percent viability against the logarithm of the test article concentration.
  - Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value, which is the concentration of the test article that inhibits cell growth by 50%.

### **Data Presentation**

The following tables present representative data for a hypothetical Trastuzumab-**SGD-1910** ADC tested against HER2-positive (SK-BR-3) and HER2-negative (MCF-7) cell lines.

Table 1: In Vitro Cytotoxicity of Trastuzumab-SGD-1910 ADC in SK-BR-3 (HER2-Positive) Cells



Concentration (pM)	Mean Absorbance (570 nm)	% Viability
0 (Untreated)	1.250	100.0%
1	1.188	95.0%
10	0.938	75.0%
50	0.625	50.0%
100	0.375	30.0%
500	0.125	10.0%
1000	0.063	5.0%

Table 2: In Vitro Cytotoxicity of Trastuzumab-SGD-1910 ADC in MCF-7 (HER2-Negative) Cells

Concentration (pM)	Mean Absorbance (570 nm)	% Viability
0 (Untreated)	1.300	100.0%
1	1.287	99.0%
10	1.274	98.0%
100	1.248	96.0%
1000	1.170	90.0%
10000	0.910	70.0%
100000	0.650	50.0%

Table 3: Summary of IC50 Values



Test Article	SK-BR-3 (HER2-Positive) IC50	MCF-7 (HER2-Negative) IC50
Trastuzumab-SGD-1910 ADC	50 pM	> 100,000 pM
Unconjugated Trastuzumab	> 100,000 pM	> 100,000 pM
Free SGD-1910 Drug-Linker	100 pM	120 pM

#### Conclusion

The provided protocol offers a comprehensive framework for assessing the in vitro cytotoxicity of ADCs utilizing the **SGD-1910** drug-linker. The representative data demonstrates the expected antigen-dependent cytotoxicity, with the hypothetical Trastuzumab-**SGD-1910** ADC showing high potency against the HER2-positive cell line and significantly lower potency against the HER2-negative cell line. This highlights the importance of target antigen expression for the efficacy of the ADC. The controls, including the unconjugated antibody and the free drug-linker, are essential for confirming that the observed cytotoxicity is a result of specific, targeted delivery of the PBD payload. This robust in vitro characterization is a critical step in the successful development of novel ADC therapeutics.

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